Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt
Description
Chemical Structure: The compound features a naphtho[2,3-d]thiazolium core with a methyl group at position 2 and a 3-sulfobutyl substituent at position 3, forming an inner salt (zwitterionic structure). This configuration enhances water solubility due to the sulfonate group, making it suitable for biomedical and material science applications .
For example, sulfobutyl groups are typically introduced through alkylation or sulfonation reactions .
Properties
CAS No. |
63149-04-2 |
|---|---|
Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(2-methylbenzo[f][1,3]benzothiazol-3-ium-3-yl)butane-2-sulfonate |
InChI |
InChI=1S/C16H17NO3S2/c1-11(22(18,19)20)7-8-17-12(2)21-16-10-14-6-4-3-5-13(14)9-15(16)17/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
KGWCEOFHZNXUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC3=CC=CC=C3C=C2S1)CCC(C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Activity
- Position of Sulfonate Group: The 3-sulfobutyl group in the target compound improves aqueous solubility compared to non-sulfonated analogs like NSC631527, which rely on hydrophobic interactions for biological activity . Substitution at position 1 (e.g., sulfopropyl in naphtho[1,2-d] isomers) alters electronic properties, reducing fluorescence quantum yield compared to [2,3-d] isomers .
Heterocyclic Core Variations :
- Substituent Effects: Methyl at Position 2: Enhances antimicrobial activity by stabilizing the thiazolium ring and facilitating membrane penetration . Acetylphenylamino-butadienyl at Position 2: Extends π-conjugation, shifting absorption to NIR regions (e.g., IR-132: λmax ~972 nm) .
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